Chromozym t-PA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromozym t-PA involves the coupling of N-Methylsulfonyl-D-Phe-Gly-Arg with 4-nitranilide acetate. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the enzymatic purity above 90% and to minimize contaminants such as free 4-nitraniline .
Chemical Reactions Analysis
Types of Reactions: Chromozym t-PA primarily undergoes hydrolysis reactions when used as a substrate for t-PA. The hydrolysis of the peptide bond in the presence of t-PA results in the release of 4-nitraniline, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction typically requires an aqueous solution of this compound at a working concentration of approximately 0.25 mM. The reaction is carried out at a temperature range of 20-25°C .
Major Products: The major product formed from the hydrolysis of this compound is 4-nitraniline, which serves as an indicator of t-PA activity .
Scientific Research Applications
Chromozym t-PA is widely used in scientific research for the determination of t-PA activity. Its applications span across various fields:
Chemistry: Used as a chromogenic substrate in enzymatic assays to study the kinetics and mechanisms of t-PA.
Biology: Employed in cell culture studies to evaluate the expression and activity of t-PA in different cell lines.
Medicine: Utilized in clinical research to investigate the role of t-PA in fibrinolysis and its potential therapeutic applications in thrombolytic therapy.
Industry: Applied in the quality control of pharmaceutical products containing t-PA to ensure their efficacy and safety
Mechanism of Action
Chromozym t-PA acts as a substrate for t-PA, which catalyzes the hydrolysis of the peptide bond in this compound. This reaction results in the release of 4-nitraniline, which can be detected spectrophotometrically. The molecular target of this compound is the active site of t-PA, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Chromozym t-PA is unique in its high specificity and sensitivity for t-PA activity determination. Similar compounds include:
Chromozym PL: Used for the determination of plasmin activity.
Chromozym PK: Utilized for the determination of prekallikrein activity.
Chromozym TH: Applied for the determination of thrombin activity
These compounds share similar chromogenic properties but differ in their specificity for various proteases, highlighting the unique application of this compound in t-PA activity assays.
Properties
Molecular Formula |
C24H32N8O7S |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |
InChI Key |
JLSWTFADWDIADV-VQTJNVASSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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